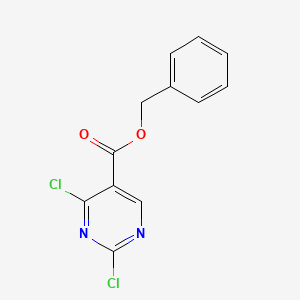

Benzyl 2,4-dichloropyrimidine-5-carboxylate

Description

Benzyl 2,4-dichloropyrimidine-5-carboxylate is a pyrimidine derivative characterized by a dichlorinated pyrimidine core, a benzyl ester group at the 5-position, and chlorine substituents at the 2- and 4-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research. Its structure enables regioselective substitutions at the 2- and 4-chloro positions, making it valuable for constructing complex molecules like kinase inhibitors and anticancer agents.

Properties

Molecular Formula |

C12H8Cl2N2O2 |

|---|---|

Molecular Weight |

283.11 g/mol |

IUPAC Name |

benzyl 2,4-dichloropyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-10-9(6-15-12(14)16-10)11(17)18-7-8-4-2-1-3-5-8/h1-6H,7H2 |

InChI Key |

FFNQAUXFSCDOJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,4-dichloropyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloropyrimidine-5-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using a dehydrating agent to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,4-dichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and organolithium reagents.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrimidine derivative .

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmacologically Active Compounds

Benzyl 2,4-dichloropyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that enhance biological activity against diseases such as cancer and infections. Notably, derivatives of this compound have shown promising results in anticancer and antimicrobial activities.

Case Study: Anticancer Activity

In a laboratory study, this compound was evaluated for its effects on cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis in HepG2 liver cancer cells, demonstrating its potential as an anticancer agent .

Biological Studies

Interaction with Biological Macromolecules

This compound is utilized to investigate the interaction between pyrimidine derivatives and biological macromolecules such as DNA and proteins. Its ability to bind to specific molecular targets allows it to modulate enzyme activities, which is crucial for understanding disease mechanisms and developing therapeutics.

Mechanism of Action

The mechanism involves the inhibition of specific kinases involved in cell signaling pathways. For instance, studies have shown that this compound can inhibit dihydrofolate reductase, an important enzyme in nucleotide synthesis .

Materials Science

Development of Advanced Materials

this compound is also explored for its potential in materials science. Its unique structural properties lend themselves to the creation of materials with specific electronic or optical characteristics. Research indicates that modifications to this compound can lead to materials suitable for electronic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological efficacy. Modifications at the pyrimidine core or the benzyl group can significantly influence potency and selectivity against various biological targets. For example, increasing electron density on the pyrimidine ring has been correlated with enhanced anti-inflammatory activity .

Mechanism of Action

The mechanism of action of Benzyl 2,4-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Differences :

- Reactivity : Methyl and ethyl esters are more reactive in nucleophilic substitutions due to lower steric hindrance, enabling higher yields in coupling reactions (e.g., 77% yield for methyl ester in mobocertinib synthesis ). Benzyl esters may require harsher conditions for hydrolysis.

- Stability : Benzyl esters are more resistant to enzymatic degradation than methyl esters, which could prolong half-life in vivo .

Functional Group Modifications

Substitutions at the 5-position or chlorine sites further diversify properties:

| Compound (CAS No.) | 5-Position Group | Similarity Score | Notable Features |

|---|---|---|---|

| 2,4-Dichloropyrimidine-5-carboxamide (1240390-28-6) | Amide | 0.76 | Enhanced hydrogen-bonding capacity; used in protease inhibitors |

| 4-Amino-2-chloropyrimidine-5-carbaldehyde (1393547-54-0) | Aldehyde | 0.80 | Reactive site for Schiff base formation |

| Methyl 4-amino-2-chloropyrimidine-5-carboxylate (858269-13-3) | Amino, Methyl ester | 0.66 | Dual functionality for sequential modifications |

Comparison Insights :

- Amide vs. Ester : The amide derivative (1240390-28-6) exhibits higher polarity, reducing cell permeability but improving solubility in aqueous formulations.

- Aldehyde Functionality : The aldehyde group (1393547-54-0) enables conjugation with amines, expanding utility in bioconjugation chemistry .

Industrial and Pharmacological Relevance

- Methyl Ester Dominance : Methyl 2,4-dichloropyrimidine-5-carboxylate dominates industrial use due to cost-effectiveness and scalability, with a projected global production value of $XX million by 2025 . Benzyl derivatives remain niche, primarily employed in bespoke drug discovery.

- Toxicity Considerations: Benzyl esters may inherit metabolic pathways from benzyl alcohol, which is metabolized to benzoic acid and linked to respiratory and dermal toxicity . This contrasts with methyl esters, which hydrolyze to less toxic methanol.

Biological Activity

Benzyl 2,4-dichloropyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anti-inflammatory, anticancer, and antiviral effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrimidine core substituted with benzyl and dichloro groups. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds exhibit potent anti-inflammatory effects. For instance, a study highlighted the inhibition of cyclooxygenase-2 (COX-2) activity by pyrimidine derivatives, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . this compound has shown similar potential in suppressing COX-2 activity.

2. Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The mechanism involves upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | TBD | Induces apoptosis |

| MCF-7 | TBD | Induces apoptosis |

3. Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against HIV-1. Studies have shown that certain pyrimidine derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating a robust interaction with viral proteins and inhibiting replication . Although specific data on this compound is limited, its structural analogs have shown promising results.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the pyrimidine core or the benzyl group can significantly impact potency and selectivity against various biological targets. For example, substituents that enhance electron density on the pyrimidine ring have been associated with increased anti-inflammatory activity .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study evaluated several pyrimidine derivatives for their anti-inflammatory activity using an animal model of carrageenan-induced paw edema. The results indicated that compounds similar to this compound significantly reduced edema compared to controls .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, this compound was tested on HepG2 cells. The treatment resulted in a marked increase in apoptotic cell death as evidenced by flow cytometry analysis showing increased levels of annexin V-positive cells post-treatment .

Q & A

Basic: What are the standard synthetic routes for preparing benzyl 2,4-dichloropyrimidine-5-carboxylate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution reactions. A representative route involves reacting ethyl 2,4-dichloropyrimidine-5-carboxylate with benzyl alcohol under basic conditions. For example, in related pyrimidine ester syntheses, acetonitrile with N,N-diisopropylethylamine (DIPEA) as a base is used under reflux (6 hours), followed by filtration to isolate the product . Alternative routes may employ aluminum chloride-mediated cross-coupling for functionalization, as seen in indole derivative synthesis (77% yield) . Key steps include temperature control (reflux conditions) and solvent selection (polar aprotic solvents like acetonitrile) to optimize reaction efficiency.

Basic: What precautions are critical when handling this compound in moisture-sensitive reactions?

Methodological Answer:

- Dry Solvents: Use rigorously dried solvents (e.g., acetonitrile or THF) to prevent hydrolysis of the dichloropyrimidine ring.

- Inert Atmosphere: Conduct reactions under nitrogen/argon to avoid moisture ingress.

- Protective Equipment: Wear nitrile gloves and safety goggles, as the compound may cause skin/eye irritation (based on analogous pyrimidine derivatives) .

- Storage: Store in sealed containers under inert gas, away from oxidizers, in a cool, dry environment .

Advanced: How can regioselectivity be controlled during nucleophilic substitution at the 2- and 4-positions of the pyrimidine ring?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects: The 4-position is more electrophilic due to resonance stabilization of the leaving group. Substitution here often occurs first under mild conditions (e.g., room temperature) .

- Steric Hindrance: Bulky nucleophiles (e.g., substituted anilines) favor the 2-position due to reduced steric clash compared to the 4-position.

- Catalysis: Lewis acids like aluminum chloride enhance reactivity at specific positions, as demonstrated in indole coupling (77% yield at the 5-position) .

- Kinetic vs. Thermodynamic Control: Sequential reactions (e.g., 4-position substitution followed by 2-position modification) can achieve selectivity, as shown in multi-step syntheses of kinase inhibitors .

Advanced: What computational methods validate the electronic effects influencing substitution reactivity in pyrimidine derivatives?

Methodological Answer:

- Natural Bond Orbital (NBO) Analysis: Quantifies charge distribution and hyperconjugative interactions, confirming higher electron density at the 4-position .

- Density Functional Theory (DFT): Models transition states to compare activation energies for 2- vs. 4-substitution. For example, DFT studies on cobalt-pyrimidine complexes show stronger S–S bonding (1.8–2.0 Å) compared to Co–S bonds (2.3 Å), highlighting stability trends .

- AIMAll Software: Maps bond critical points to visualize non-covalent interactions (e.g., hydrogen bonds) that stabilize intermediates .

Advanced: How do researchers address discrepancies in reported reaction yields when scaling up synthesis?

Methodological Answer:

- Process Optimization: Scale-up often requires adjusted stoichiometry (e.g., 1:1.2 molar ratios to drive reactions) and prolonged reaction times (reflux for >6 hours vs. small-scale 4-hour runs) .

- Purification Refinement: Column chromatography or recrystallization (using ethanol/water mixtures) improves purity, as impurities from side reactions (e.g., hydrolysis) become significant at larger scales.

- Kinetic Studies: Monitor reaction progress via HPLC or TLC to identify bottlenecks (e.g., incomplete substitution at the 2-position) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm ester and benzyl group integration (e.g., benzyl protons at δ 5.2–5.4 ppm).

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (expected [M+H]: 297.01).

- X-ray Crystallography: Resolves crystal packing and bond lengths (e.g., Cl–C distances ~1.7 Å), as applied in cobalt-complex studies .

Advanced: How does the ester group in this compound influence downstream reactivity?

Methodological Answer:

The ester group:

- Activates the Ring: Enhances electrophilicity at the 2- and 4-positions via electron-withdrawing effects.

- Facilitates Hydrolysis: Under basic conditions, the ester can be hydrolyzed to a carboxylic acid for further functionalization (e.g., amide coupling in drug intermediates) .

- Steric Effects: The benzyl group may hinder nucleophilic attack at adjacent positions, requiring tailored catalysts (e.g., Pd-mediated cross-coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.